molecular formula C14H15NO2S B5690895 4-(2-naphthylsulfinyl)morpholine

4-(2-naphthylsulfinyl)morpholine

Cat. No.: B5690895
M. Wt: 261.34 g/mol
InChI Key: OPQDFSMXMAUOHG-UHFFFAOYSA-N
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Description

4-(2-Naphthylsulfinyl)morpholine is a specialized organic compound featuring a morpholine ring linked to a naphthalene system via a sulfinyl (-S(O)-) bridge. This structure incorporates two pharmacologically significant motifs: the morpholine ring, a "magic moiety" known to enhance solubility and bioavailability in drug discovery , and the naphthalene group, a rigid, planar aromatic system often used to probe hydrophobic binding pockets . The sulfoxide group adds a chiral center and strong polarity, influencing the molecule's electronic properties and its potential interactions with biological targets. While the specific research applications and mechanism of action for this compound are not detailed in the literature, compounds with similar naphthylmorpholine architectures have been investigated as monoamine releasing agents in neuroscience research . Furthermore, morpholine derivatives are frequently explored as key intermediates in synthetic organic chemistry for constructing more complex molecules . Researchers may find this compound valuable as a building block in medicinal chemistry, a precursor for the development of chiral ligands, or as a standard in analytical method development. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-naphthalen-2-ylsulfinylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQDFSMXMAUOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-(2-naphthylsulfinyl)morpholine with structurally related morpholine derivatives, emphasizing substituent effects on properties and applications:

Compound Substituent Key Features Synthesis Method Applications/Properties References
This compound 2-Naphthylsulfinyl Chiral sulfinyl group; polar, moderate lipophilicity; π-π stacking capacity Likely oxidation of sulfide precursor Drug intermediates, enzyme inhibition Inferred
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenylthio Increased lipophilicity (S vs. O); forms weak H-bonds and π-stacking Nucleophilic aromatic substitution Antimycobacterial, kinase inhibitors
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl Highly polar sulfonyl group; electron-withdrawing Grignard reagent coupling Antimicrobial, material science
4-(2-Hydroxyethyl)morpholine 2-Hydroxyethyl Hydrophilic; enhances membrane flux Surface grafting onto polymers Reverse osmosis membranes
4-Phenylmorpholine Phenyl Basic aromatic substituent; moderate lipophilicity Nucleophilic substitution or coupling CNS agents, antimicrobials

Physicochemical Properties

  • Lipophilicity : The 2-naphthyl group increases lipophilicity compared to phenyl derivatives (e.g., 4-phenylmorpholine) but less than thiomorpholine analogues (logP reduced by sulfinyl’s polarity) .
  • Hydrogen Bonding : Sulfinyl’s oxygen participates in H-bonding, unlike thio or sulfonyl groups, which form weaker (C–H···O) or stronger (S=O···H) interactions, respectively .
  • Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O bonds, whereas sulfinyl derivatives may exhibit chiral packing due to stereochemistry .

Computational and Experimental Data

  • DFT Studies : For 4-(4-nitrophenyl)thiomorpholine, calculations confirm the low-energy chair conformation and electronic effects of the nitro group . Similar analyses for sulfinyl derivatives would highlight dipole moments and charge distribution.
  • Thermal Stability : Sulfonyl derivatives (e.g., entries in ) exhibit higher melting points (109–110°C) than sulfinyl or thio analogues due to stronger intermolecular forces.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-(2-naphthylsulfinyl)morpholine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sulfoxidation of 2-naphthylthioether precursors using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Optimization requires adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometry of the oxidizing agent. Parallel monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . For scale-up, flow chemistry systems improve reproducibility by minimizing exothermic side reactions.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify substituent positions and sulfoxide configuration.
  • Infrared (IR) Spectroscopy : Confirms sulfinyl (S=O) stretching vibrations at 1020–1060 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) refines crystal structures for publication .

Q. How can researchers design initial biological screening assays for this compound?

  • Answer : Prioritize target-based assays (e.g., enzyme inhibition) using recombinant proteins or cell-based viability assays (MTT/XTT) for cytotoxicity. Include positive controls (e.g., known sulfoxide-based inhibitors) and validate results with dose-response curves (IC50_{50} determination). Solubility in assay buffers (e.g., PBS) must exceed 100 μM to avoid false negatives .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. Strategies include:

  • Comparative Meta-Analysis : Cross-reference data from studies using identical cell lines (e.g., A549 vs. HepG2) .
  • Batch Reproducibility Tests : Repeat experiments with independently synthesized batches to exclude synthetic variability.
  • Mechanistic Profiling : Use knockout cell lines or siRNA silencing to confirm target specificity .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Answer :

  • Docking Simulations (AutoDock Vina) : Model binding to enzymes (e.g., cytochrome P450 2A13) using crystal structures from the PDB.
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict redox activity or nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in solvated environments over 100 ns trajectories .

Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?

  • Answer :

  • Microsomal Incubations : Assess hepatic clearance using rat/human liver microsomes. Add NADPH cofactors to identify oxidative metabolites via LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450-mediated oxidation .

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